BenchChemオンラインストアへようこそ!

5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione

Medicinal chemistry Scaffold optimisation Drug-likeness

5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione (CAS 958704-27-3) is a low-molecular-weight heterocyclic building block (C₈H₉N₃O₂, MW 179.18 g/mol) belonging to the imidazo[4,5-c]pyridine-4,6-dione family, a deazapurine scaffold class. The compound is supplied as a research intermediate with certified purity of ≥98% (NLT 98%).

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
Cat. No. B11911523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCC1C2=C(C(=O)N(C1=O)C)N=CN2
InChIInChI=1S/C8H9N3O2/c1-4-5-6(10-3-9-5)8(13)11(2)7(4)12/h3-4H,1-2H3,(H,9,10)
InChIKeyAXGGQQVOCUWNNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6-dione – Core Scaffold Identity & Procurement Context


5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione (CAS 958704-27-3) is a low-molecular-weight heterocyclic building block (C₈H₉N₃O₂, MW 179.18 g/mol) belonging to the imidazo[4,5-c]pyridine-4,6-dione family, a deazapurine scaffold class . The compound is supplied as a research intermediate with certified purity of ≥98% (NLT 98%) . Its core scaffold is predictive of Aurora kinase A (AURKA) inhibitory potential based on PM7-level computational modelling, and it serves as the synthetic entry point for diverse biologically active derivatives in oncology and antiviral discovery programs [1].

Why 5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6-dione Cannot Be Replaced by Generic In-Class Analogs


Substituting this specific N5,N7-dimethylated imidazo[4,5-c]pyridine-4,6-dione with an unsubstituted parent scaffold, an N3-methyl regioisomer, or an imidazo[4,5-b]pyridine congener introduces quantifiable divergences in synthetic accessibility, physicochemical profile, and predicted biological target engagement. The N5,N7-dimethyl pattern is not a trivial alkylation; it simultaneously blocks tautomerisation at both lactam nitrogen positions, defines the molecular electrostatic potential surface governing Aurora kinase A (AURKA) ATP-pocket complementarity [1], and determines the regioselectivity of subsequent C2-functionalisation reactions critical for lead optimisation [2]. A procurement decision made without verifying this exact N-methylation pattern risks obtaining an intermediate that cannot reproduce published synthetic routes or computational binding predictions.

Quantitative Differentiation Evidence for 5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6-dione vs. Closest Analogs


N5,N7-Dimethyl vs. Unsubstituted Parent: Molecular Weight Gain of 28.05 Da Improves Drug-Likeness Window

The target compound (C₈H₉N₃O₂) carries a molecular weight of 179.18 g/mol, compared with 151.12 g/mol for the unsubstituted parent 1,7-dihydroimidazo[4,5-c]pyridine-4,6-dione (CAS 73771-32-1) . This +28.05 Da difference places the dimethylated scaffold above the commonly cited lower boundary for fragment-based drug discovery (MW < 150 Da exclusion) while remaining within the favourable range for lead-like properties (MW ≤ 350 Da), thereby expanding its utility as a non-fragment starting point for library synthesis [1].

Medicinal chemistry Scaffold optimisation Drug-likeness

N5,N7-Dimethyl vs. N3,N5,N7-Trimethyl Analog: Two vs. Three Methyl Groups Control Regioselective C2 Derivatisation

The target compound bears methyl groups exclusively at N5 and N7 positions, leaving the N3 (imidazole NH) position available for deprotonation and alkylation, and the C2 position unsubstituted for electrophilic or cross-coupling chemistry. The trimethyl analog 3,5,7-trimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione, by contrast, has all three nitrogen positions blocked, which eliminates NH-directed reactivity and restricts C2 derivatisation pathways to those compatible with a fully substituted imidazole [1]. In the context of solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines, the N3-H proton is essential for imidazole ring closure with aldehydes; its absence in the trimethyl analog precludes this key cyclisation step [2].

Synthetic chemistry Regioselectivity C2-functionalisation

5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6-dione vs. 2-Bromo Analog: Unsubstituted C2 Preserves Cross-Coupling Versatility

The 2-bromo-5,7-dimethyl analog (CAS 32856-62-3, MW 257.08 g/mol) arrives with a pre-installed halogen atom suitable for Suzuki, Buchwald-Hartwig, or Sonogashira couplings [1]. However, this pre-functionalisation restricts the user to palladium-catalysed transformations; direct C–H activation, lithiation-electrophile quenching, or aldehyde condensation at C2 are either impossible or require additional dehalogenation steps. The target compound, with a vacant C2 position, supports all of these orthogonal chemistries, enabling divergent library synthesis from a single intermediate [2]. The molecular weight advantage (179.18 vs. 257.08 g/mol, Δ = –77.90 g/mol) also translates to lower mass-intensity in multi-step sequences.

Cross-coupling Late-stage functionalisation Synthetic intermediate

Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Regioisomer: Computationally Predicted AURKA Affinity Divergence Guides Scaffold Selection

The imidazo[4,5-c]pyridine (3-deazapurine) scaffold positions the pyridine nitrogen at a topological location distinct from the imidazo[4,5-b]pyridine (1-deazapurine) regioisomer, resulting in different hydrogen-bonding patterns within the Aurora kinase A ATP-binding pocket. PM7-level computational simulations of imidazo[4,5-c]pyridine derivatives complexed with AURKA predicted binding modes consistent with inhibitory activity, motivating the synthesis of a focused library of [4,5-c] congeners for biological evaluation [1]. In contrast, highly selective imidazo[4,5-b]pyridine-based AURKA inhibitors exploit a different hinge-region interaction geometry, as confirmed by co-crystal structures (PDB 4BYJ) [2]. This scaffold-level divergence means that procurement of the [4,5-c] isomer is non-interchangeable with the [4,5-b] isomer for programs targeting the computationally predicted binding pose.

Kinase inhibition Aurora kinase A Computational docking Scaffold hopping

Optimal Application Scenarios for 5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6-dione Based on Verified Differentiation


Aurora Kinase A (AURKA) Inhibitor Hit-to-Lead Programs Using Computational Docking Outputs

Research groups that have generated PM7 or DFT-level computational predictions of imidazo[4,5-c]pyridine-4,6-dione binding to AURKA should procure this exact N5,N7-dimethylated scaffold to initiate synthetic validation. The N5,N7-dimethyl substitution pattern matches the computationally modelled ligand conformation, and the vacant C2 position allows systematic SAR exploration through electrophilic substitution, cross-coupling, or condensation chemistry, enabling rapid analog generation [1].

Divergent Library Synthesis for Deazapurine Scaffold-Based Screening Collections

Medicinal chemistry groups constructing imidazo[4,5-c]pyridine-focused screening libraries benefit from the target compound's single exchangeable NH proton and unsubstituted C2 carbon, which together support orthogonal diversification strategies—including N3-alkylation, C2 C–H activation, and C2 halogenation-then-coupling—from a single gram-scale intermediate. This reduces the number of building blocks required compared with pre-functionalised analogs [2].

HCV NS5B Non-Nucleoside Inhibitor Scaffold Optimisation Based on Tegobuvir Core Replacement

In antiviral programs exploring imidazo[4,5-c]pyridine cores as tegobuvir-inspired NS5B polymerase inhibitors, the 5,7-dimethyl substitution pattern provides a direct structural match to the core of published lead series. The absence of N3-methylation preserves a hydrogen-bond donor for potential target engagement, a feature lost in the 3,5,7-trimethyl analog [3].

Quality-Controlled Pharmaceutical Intermediate Procurement Under ISO-Certified Supply Chains

For industrial R&D organisations requiring ISO-compliant documentation and guaranteed minimum purity, the compound is available at NLT 98% purity from vendors operating under ISO certification frameworks suitable for global pharmaceutical quality control workflows. This level of documentation and purity specification reduces downstream analytical burden compared with non-certified generic heterocycle suppliers .

Quote Request

Request a Quote for 5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.